molecular formula C14H17NO3 B3039678 Methyl 6-(diethylamino)benzofuran-2-carboxylate CAS No. 126174-11-6

Methyl 6-(diethylamino)benzofuran-2-carboxylate

Cat. No.: B3039678
CAS No.: 126174-11-6
M. Wt: 247.29 g/mol
InChI Key: ZKTUFCFRLOFBMD-UHFFFAOYSA-N
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Description

“Methyl 6-(diethylamino)benzofuran-2-carboxylate” is a chemical compound with the CAS Number: 126174-11-6 . It has a linear formula of C14H17NO3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C14H17NO3/c1-4-15(5-2)11-7-6-10-8-13(14(16)17-3)18-12(10)9-11/h6-9H,4-5H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 247.29 . It is recommended to be stored in a freezer .

Scientific Research Applications

1. Cholinesterase Inhibitory Activity

Methyl 6-(diethylamino)benzofuran-2-carboxylate derivatives have been synthesized for their potential as cholinesterase inhibitors. Some synthesized compounds demonstrated potent butyrylcholinesterase inhibitory activity, with IC50 values in the 0.054-2.7 µM range, indicating their potential use in treating conditions like Alzheimer's disease (Abedinifar et al., 2018).

2. Antimicrobial Properties

Derivatives of 2 and 3-benzofurancarboxylates, including this compound, have shown moderate to significant inhibition of the growth of various bacteria and fungi. Notably, methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride demonstrated strong activity against Gram-positive bacteria and fungal pathogens (Ostrowska et al., 2013).

3. Cytotoxic Potential

Some derivatives of 2- and 3-benzo[b]furancarboxylic acids, which are closely related to this compound, have been evaluated for their cytotoxic potential against human cancer cell lines, showing significant activities (Kossakowski et al., 2005).

4. Anti-HIV Properties

New benzofuran derivatives have been synthesized and evaluated for their anti-HIV properties, demonstrating the potential to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Properties

IUPAC Name

methyl 6-(diethylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-15(5-2)11-7-6-10-8-13(14(16)17-3)18-12(10)9-11/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTUFCFRLOFBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 250 mL three necked, round bottom flask equipped with a mechanical stirrer, reflux condenser, and Y-tube with a rubber septum and nitrogen inlet was added 1.8 gm (45 mmol) of 60% sodium hydride in mineral oil. After washing twice with 20 mL of hexanes, 150 mL of THF was added, followed by the rapid dropwise addition via transfer syringe of 3.86 gm (20 mmol) of 4-(N,N-diethylamino)-2-hydroxy benzaldehyde, dissolved in 50 mL of tetrahydrofuran (THF). The flask was placed in an 80° C. oil bath and stirred vigorously for 5 minutes, at which time 2.08 mL (20 mmol) of methyl bromoacetate was added in one portion. Sodium bromide precipitated from solution and vigorous stirring had to be maintained throughout. The suspension was refluxed for 80 minutes, allowed to cool to room temperature, and diluted with 75 mL of diethyl ether. The reaction was quenched by the slow dropwise addition of 50 mL of dilute aqueous ammonium chloride. The phases were separated and the aqueous phase extracted with 100 mL of diethyl ether (Et2O). The combined organic phases were washed with 20 mL 1 N NaOH and 20 mL water. After drying (MgSO4), the solvent was removed by rotary evaporation and the residual oil purified by flash chromatography (CH2Cl2 ; SiO2, 11/2×15") to yield 2.23 gm (45.3%) of the product as a colorless oil. Field desorption mass spectrum: m/e 247 (M+). Anal. Calcd. for C14H17NO3C,: 68.0; H, 6.9; N, 5.7. Found: C, 67.9; H, 6.8., N, 5.8. 1H 270 NMR (CDCl3): δ6.7 (m, 2H, ArHa,b), 7.4 (m, 2H, ArHc,d).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Three
Quantity
2.08 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
45.3%

Synthesis routes and methods II

Procedure details

To a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and Y-tube with a rubber septum and nitrogen inlet was added 1.8 gm (45 mmol) of 60% sodium hydride in mineral oil. After washing twice with 20 mL of hexanes, 150 mL of THF was added, followed by the rapid dropwise addition via transfer syringe of 3.86 gm (20 mmol) of 4-(N,N-diethylamino)-2-hydroxybenzaldehyde, dissolved in 50 mL of tetrahydrofuran (THF). The flask was placed in an 80° C. oil bath and stirred vigorously for 5 minutes, at which time 2.08 mL (20 mmol) of methyl bromoacetate was added in one portion. Sodium bromide precipitated from solution and vigorous stirring had to be maintained throughout. The suspension was refluxed for 80 minutes, allowed to cool to room temperature, and diluted with 75 mL of diethyl ether. The reaction was quenched by the slow dropwise addition of 50 mL of dilute aqueous ammonium chloride. The phases were separated and the aqueous phase extracted with 100 mL of diethyl ether (Et2O). The combined organic phases were washed with 20 mL 1N NaOH and 20 mL water. After drying (MgSO4), the solvent was removed by rotary evaporation and the residual oil purified by flash chromatography (CH2Cl2 ; SiO2, 11/2×15") to yield 2.23 gm (45.3%) of the product as a colorless oil. Field desorption mass spectrum: m/e 247 (M+). Anal. calcd. for C14H17NO3 : C, 68.0; H, 6.9; N, 5.7. Found: C, 67.9; H, 6.8; N, 5.8. 1H 270 NMR (CDCl3): δ 6.7 (m, 2H, ArHa,b), B 7.4 (m, 2H, ArHc,d).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Quantity
2.08 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
45.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(diethylamino)benzofuran-2-carboxylate
Reactant of Route 2
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Methyl 6-(diethylamino)benzofuran-2-carboxylate
Reactant of Route 3
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Methyl 6-(diethylamino)benzofuran-2-carboxylate
Reactant of Route 4
Methyl 6-(diethylamino)benzofuran-2-carboxylate
Reactant of Route 5
Methyl 6-(diethylamino)benzofuran-2-carboxylate
Reactant of Route 6
Methyl 6-(diethylamino)benzofuran-2-carboxylate

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